![molecular formula C23H19NO5 B2662155 2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034390-98-0](/img/structure/B2662155.png)
2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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Description
The compound is a complex organic molecule that likely contains a carboxylic acid group, a carbamoyl group, and a biphenyl group. The presence of the methoxyphenyl and oxoethyl groups suggests that it might have interesting chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions involving carbamoylation . These reactions typically involve the reaction of carbonylimidazolide in water with a nucleophile .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The key step in SM coupling is transmetalation, where a boron group is transferred to a palladium catalyst. The compound could serve as an organoboron reagent in this context . Researchers have tailored specific boron reagents for SM coupling, and understanding their mechanisms of transmetalation is crucial. Applications include the synthesis of complex molecules, pharmaceutical intermediates, and functional materials.
Hydromethylation Sequences
The protodeboronation of pinacol boronic esters has been applied in hydromethylation sequences. This process involves the conversion of boronic esters to alkanes using hydride sources. The compound’s boronic moiety can participate in such transformations, leading to the synthesis of diverse organic molecules .
Atropisomer Synthesis
Optically active 2,2’-dibromo-6,6’-diiodo-1,1’-biphenyl, a precursor derived from related compounds, enables the modular synthesis of functionalized atropisomers. Atropisomers are stereoisomers that arise due to hindered rotation around a single bond. Researchers have utilized this compound to access chiral biaryl systems with specific axial chirality .
Organotin Derivatives
The compound has been explored for the synthesis of organotin(IV) derivatives. These derivatives exhibit diverse properties, including antibacterial, DNA interaction, anticancer, and antileishmanial potentials. Researchers have characterized their spectroscopic properties and evaluated their biological activities .
properties
IUPAC Name |
2-[2-[[2-(4-methoxyphenyl)-2-oxoethyl]carbamoyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-29-16-12-10-15(11-13-16)21(25)14-24-22(26)19-8-4-2-6-17(19)18-7-3-5-9-20(18)23(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTRBEDBMCWCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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